molecular formula C6H5Cl3N2 B8434504 (+/-)-2,4-Dichloro-5-(1-chloroethyl)-pyrimidine

(+/-)-2,4-Dichloro-5-(1-chloroethyl)-pyrimidine

Cat. No.: B8434504
M. Wt: 211.5 g/mol
InChI Key: CBIFXNHRYMVMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-2,4-Dichloro-5-(1-chloroethyl)-pyrimidine is a useful research compound. Its molecular formula is C6H5Cl3N2 and its molecular weight is 211.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5Cl3N2

Molecular Weight

211.5 g/mol

IUPAC Name

2,4-dichloro-5-(1-chloroethyl)pyrimidine

InChI

InChI=1S/C6H5Cl3N2/c1-3(7)4-2-10-6(9)11-5(4)8/h2-3H,1H3

InChI Key

CBIFXNHRYMVMST-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(N=C1Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (±)-1-(2,4-dichloro-pyrimidin-5-yl)-ethanol (1.27 g, 6.60 mmol) (from Example 1a supra) in phosphorus oxychloride (5.0 mL, 53.11 mmol) (Aldrich), at 0° C., was added diisopropylethyl-amine (2.60 mL, 14.78 mmol) (Aldrich). The reaction was stirred at 0° C. for 5 minutes, at ambient temperature for 15 minutes and then at 115° C. for 3 hours. The reaction was cooled to room temperature, diluted with toluene (10 mL) and the mixture was then poured into ice (15 g). After stirring for 10 minutes, the layers were separated and the aqueous extract was back washed with toluene. The combined organic extracts were dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by flash chromatography (Biotage, 40M, 10:90 to 15:85 ethyl acetate-hexanes gradient) gave (±)-2,4-dichloro-5-(1-chloroethyl)-pyrimidine as an oil. (Yield 1.233 g; 88.3%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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